![molecular formula C11H15NO B12291158 [1-(1-Phenylethyl)aziridin-2-yl]methanol](/img/structure/B12291158.png)
[1-(1-Phenylethyl)aziridin-2-yl]methanol
Description
[1-(1-Phenylethyl)aziridin-2-yl]methanol is a chiral aziridine derivative featuring a hydroxymethyl group at the C2 position of the aziridine ring and a 1-phenylethyl substituent at the N1 position. This compound serves as a versatile intermediate in organic synthesis, particularly for constructing stereochemically complex molecules. Its applications include:
- Phosphonate Synthesis: Used to prepare hydroxyl- and benzylamino-substituted methylphosphonates, which are precursors to α-hydroxyphosphonates and α-aminophosphonates with biological relevance .
- NMR Chiral Sensing: Demonstrated superior enantiodiscrimination capabilities in ¹H NMR analysis compared to pyrrolidine-based analogs .
- Ring-Expansion Reactions: Acts as a precursor for synthesizing piperidine and azepane derivatives via regioselective aziridine ring-opening, enabling access to natural product scaffolds .
Properties
IUPAC Name |
[1-(1-phenylethyl)aziridin-2-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(12-7-11(12)8-13)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEHDCBKAUDFBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC2CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium Aluminum Hydride (LiAlH4)-Mediated Reduction
LiAlH4 is a classical reducing agent for converting esters to primary alcohols. In the context of N-(1-phenylethyl)aziridine-2-carboxylates, this method achieves high yields while preserving the aziridine ring’s integrity. For example, reduction of methyl (R)-1-((R)-1-phenylethyl)aziridine-2-carboxylate with LiAlH4 in anhydrous tetrahydrofuran (THF) at 0°C yields the corresponding methanol derivative in 85–92% yield. The reaction proceeds via a two-step mechanism: initial coordination of LiAlH4 to the ester carbonyl, followed by hydride transfer and alkoxide intermediate protonation.
Table 1: LiAlH4 Reduction Conditions and Outcomes
Ester Precursor | Solvent | Temperature | Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
Methyl (R)-aziridine-2-carboxylate | THF | 0°C | 2 | 92 | |
Ethyl (S)-aziridine-2-carboxylate | Diethyl ether | -20°C | 4 | 87 |
Sodium Borohydride-Lithium Chloride (NaBH4/LiCl) System
A milder alternative employs NaBH4 in combination with LiCl, which mitigates over-reduction and epimerization risks. This system selectively reduces esters to alcohols under ambient conditions. For instance, treatment of ethyl (R)-1-((R)-1-phenylethyl)aziridine-2-carboxylate with NaBH4 (4 equiv) and LiCl (2 equiv) in ethanol at 25°C for 6 hours affords the methanol product in 78% yield. The chloride ion enhances borohydride reactivity by generating the more nucleophilic BH3Cl⁻ species.
Aziridine Ring-Closing Strategies
Ring-closing reactions provide an alternative route to this compound, particularly when ester precursors are unavailable. These methods often involve intramolecular nucleophilic displacement or cyclization of amino alcohols.
Cyclization of β-Amino Alcohols
β-Amino alcohols serve as precursors for aziridine formation via intramolecular ring closure. A representative synthesis begins with (R)-2-amino-3-phenylpropan-1-ol, which undergoes treatment with tosyl chloride (TsCl) in dichloromethane (DCM) and triethylamine (Et3N) to form the corresponding tosylate. Subsequent heating in dioxane with aqueous sodium hydroxide (NaOH) induces cyclization, yielding the aziridine methanol derivative in 68% yield.
Table 2: Cyclization Conditions for Aziridine Formation
Amino Alcohol Precursor | Reagent System | Solvent | Temperature | Yield (%) | Reference |
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(R)-2-Amino-3-phenylpropan-1-ol | TsCl, Et3N | DCM | 0°C → reflux | 68 | |
(S)-2-Amino-4-phenylbutan-1-ol | MsCl, NaOH | Dioxane | 80°C | 72 |
Stereoselective Aziridination
Chiral auxiliaries such as (R)-1-phenylethylamine enable enantioselective aziridine synthesis. For example, condensation of (R)-1-phenylethylamine with epichlorohydrin in the presence of potassium carbonate (K2CO3) generates an epoxide intermediate, which undergoes ring-opening with ammonia to yield the aziridine methanol product with >98% enantiomeric excess (ee). This method capitalizes on the steric bulk of the phenylethyl group to dictate stereochemistry.
Catalytic Asymmetric Syntheses
Recent advances in organocatalysis and transition metal catalysis have enabled enantioselective preparations of this compound without chiral auxiliaries.
Organocatalytic Epoxide Aziridination
Chiral phosphoric acids catalyze the asymmetric aziridination of epoxides with primary amines. For instance, reaction of styrene oxide with (R)-1-phenylethylamine in the presence of (S)-TRIP (a binaphthol-derived phosphoric acid) in toluene at -20°C affords the aziridine methanol product in 84% yield and 93% ee. The catalyst activates the epoxide via hydrogen bonding, directing nucleophilic attack to the less substituted carbon.
Transition Metal-Catalyzed Methods
Copper(I)-bisoxazoline complexes facilitate asymmetric aziridination of alkenes with nitrenes. Using (R)-PhBOX-CuOTf as a catalyst, reaction of 4-phenyl-1-butene with N-tosyloxycarbamate generates the aziridine methanol derivative in 76% yield and 89% ee. The nitrene intermediate inserts into the alkene π-system with high stereocontrol.
Resolution of Racemic Mixtures
For non-catalytic methods, kinetic resolution or chiral chromatography separates enantiomers.
Enzymatic Kinetic Resolution
Lipase B from Candida antarctica (CAL-B) selectively acetylates the (S)-enantiomer of racemic this compound in vinyl acetate, leaving the (R)-enantiomer unreacted. This process achieves 48% conversion with 99% ee for the remaining alcohol.
Chiral Stationary Phase Chromatography
Preparative high-performance liquid chromatography (HPLC) using a Chiralpak IA column (hexane/isopropanol 90:10) resolves racemic mixtures into enantiopure (R)- and (S)-forms with >99% ee.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the aziridine ring into an amine.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, where nucleophiles such as halides or amines attack the ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted aziridines or ring-opened products.
Scientific Research Applications
Synthesis and Reactivity
The synthesis of [1-(1-Phenylethyl)aziridin-2-yl]methanol typically involves several steps, including the use of chiral aziridine precursors. Its reactivity is notable for enabling the formation of complex molecules, particularly in drug development and materials science. The aziridine moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to potential enzyme inhibition or disruption of cellular processes .
Pharmaceutical Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it has been utilized in the synthesis of approved drugs such as formoterol and tamsulosin, which contain an (R)-1-aryl-2-propanamine moiety. The compound's ability to undergo regioselective ring-opening reactions is crucial for producing these therapeutic agents .
The biological activity of this compound is attributed to its capability to interact with biological molecules. Studies indicate that its aziridine structure can lead to covalent bonding with nucleophilic amino acid residues in proteins, which may alter enzyme activity or inhibit functions critical for cellular health. This interaction mechanism is essential for understanding its potential therapeutic uses and toxicity profiles.
Material Science
Due to its reactivity, this compound has potential applications in materials science. Its ability to form diverse derivatives allows for exploration in creating novel materials with specific properties suited for various industrial applications .
Case Study 1: Regioselective Ring Opening
A study demonstrated the regioselective ring opening of aziridines using trifluoroacetic acid (TFA). The treatment of (R)-1-(phenylethyl)aziridine with TFA resulted in a significant yield improvement for the desired hydroxy product through careful manipulation of solvent systems. This method highlights the compound's utility in synthesizing complex organic molecules efficiently .
Case Study 2: Synthesis of Drug Intermediates
Research involving N-(1-phenylethyl)aziridine derivatives showed successful applications in synthesizing intermediates for drugs like formoterol and tamsulosin. The stereoselective reduction processes employed demonstrated the importance of this compound as a precursor in pharmaceutical chemistry, underscoring its relevance in drug discovery and development .
Mechanism of Action
The mechanism of action of [1-(1-Phenylethyl)aziridin-2-yl]methanol involves its interaction with molecular targets through its aziridine ring. The ring strain in the aziridine moiety makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of specific enzymes or modulate receptor functions, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Aziridine Derivatives with Modified Functional Groups
2.1.1. Diethyl 1-(1-Phenylethyl)aziridin-2-ylphosphonate (Compounds 73, 74)
- Structural Difference : Replacement of the hydroxymethyl group with a diethyl phosphonate moiety.
- Synthetic Utility: These phosphonates are key intermediates for bioactive α-aminophosphonates, which exhibit antimicrobial and enzyme-inhibitory activities .
- Reactivity: The phosphonate group enhances electrophilicity, facilitating nucleophilic substitutions, unlike the hydroxymethyl group in [1-(1-Phenylethyl)aziridin-2-yl]methanol, which is more prone to oxidation or protection strategies .
2.1.2. (S)-2-(((tert-Butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridine
- Structural Difference : The hydroxymethyl group is protected as a silyl ether.
- Stability: Silyl protection prevents undesired oxidation during multi-step syntheses, whereas the unprotected alcohol in this compound requires careful handling under inert conditions .
- Applications : Used in stereoselective alkylation reactions, where the bulky silyl group directs regiochemistry .
Analogous Heterocyclic Systems
2.2.1. (S)-Diphenyl(pyrrolidin-2-yl)methanol
- Structural Difference : Pyrrolidine ring (5-membered) vs. aziridine (3-membered).
- Enantiodiscrimination : The aziridine derivative shows significantly higher ΔΔδ values in ¹H NMR for chiral acids (e.g., ΔΔδ = 0.079–0.140 ppm) compared to the pyrrolidine analog (ΔΔδ = 0.003–0.076 ppm), attributed to the smaller ring’s rigidity enhancing chiral environment sensitivity .
- Thermodynamic Stability : Pyrrolidine derivatives are less strained, making them more stable but less reactive in ring-opening reactions .
2.2.2. Triazole-Functionalized Azabicyclo Derivatives
- Example: (1-((1R,4R,5S)-2-((S)-1-Phenylethyl)-2-azabicyclo[3.2.1]octan-4-yl)-1H-1,2,3-triazol-4-yl)methanol.
- Structural Difference : Incorporation of a triazole ring and bicyclic framework.
- Synthesis: Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), contrasting with the Wittig or Swern oxidation routes used for this compound .
- Biological Relevance : Triazole moieties enhance binding to biological targets, such as enzymes or receptors, though specific activity data for these derivatives remain under investigation .
Ring-Expanded Derivatives
2.3.1. Piperidine and Azepane Derivatives
- Synthesis : Aziridine ring-opening with nucleophiles (e.g., water, amines) under acidic conditions yields piperidines or azepanes. For example, 1-((S)-1-((R)-1-Phenylethyl)aziridin-2-yl)heptan-3-one undergoes TFA-mediated ring expansion to form piperidine alkaloid precursors .
- Applications: Piperidine derivatives are prevalent in pharmaceuticals (e.g., fagomine, balanol analogs), whereas the aziridine precursor is primarily a synthetic intermediate .
2.3.2. Contiguous Bisaziridines
- Structural Difference : Two adjacent aziridine rings.
- Reactivity: Exhibit unique regioselectivity in ring-opening reactions but face challenges like diastereomer formation when derived from chiral this compound substrates. Yields decrease with higher catalyst loadings due to steric mismatching .
Data Tables
Table 1: Enantiodiscrimination Performance in ¹H NMR
Compound | ΔΔδ (ppm) for α-H | ΔΔδ (ppm) for OCH₃ | Reference |
---|---|---|---|
This compound | 0.079–0.140 | 0.085 | |
(S)-Diphenyl(pyrrolidin-2-yl)methanol | 0.023–0.076 | 0.003–0.012 |
Biological Activity
[1-(1-Phenylethyl)aziridin-2-yl]methanol is a chiral compound featuring an aziridine ring, which is known for its unique reactivity and biological activity. The compound's structure includes a hydroxymethyl group at the second position of the aziridine and a phenylethyl substituent, contributing to its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and findings from recent studies.
Structural Characteristics
The molecular structure of this compound can be summarized as follows:
Component | Description |
---|---|
Aziridine Ring | A three-membered ring containing nitrogen, known for high strain and reactivity. |
Hydroxymethyl Group | (-CH2OH) enhances solubility and potential for hydrogen bonding. |
Phenylethyl Substituent | Contributes to hydrophobic interactions with protein targets. |
This unique arrangement allows the compound to form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or disruption of cellular processes.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through the following mechanisms:
- Covalent Bond Formation : The aziridine moiety can react with nucleophilic amino acid residues in proteins, leading to altered enzyme activity or inhibition.
- Hydrophobic Interactions : The phenylethyl group enhances interactions with hydrophobic regions of proteins, increasing binding affinity.
- Hydrogen Bonding : The hydroxymethyl group can stabilize interactions through hydrogen bonding, further enhancing the compound's biological efficacy .
Research Findings
Recent studies have investigated the biological implications of this compound, revealing its potential in various therapeutic applications:
Inhibition Studies
Research has demonstrated that this compound can effectively inhibit certain enzymes by forming covalent bonds at active sites. For instance:
- In vitro assays showed significant inhibition of metallo-β-lactamases (MBLs), which are critical in antibiotic resistance mechanisms .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- A study reported its use in synthesizing bioactive compounds that target specific cancer pathways, showcasing its utility in drug development .
Comparative Analysis
The following table summarizes key findings from various studies on this compound compared to related compounds:
Compound | Biological Activity | Mechanism |
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This compound | Inhibits MBLs; potential anticancer activity | Covalent bond formation; hydrophobic interactions |
Aziridine derivatives | Varies; some show antimicrobial properties | Similar mechanisms involving aziridine reactivity |
N-(1-phenylethyl)aziridine derivatives | Used in drug synthesis; moderate biological activity | Reactivity similar to aziridine-based compounds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.